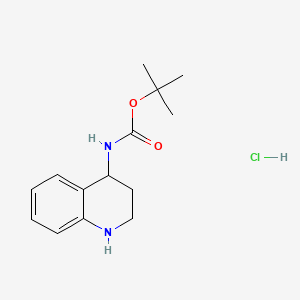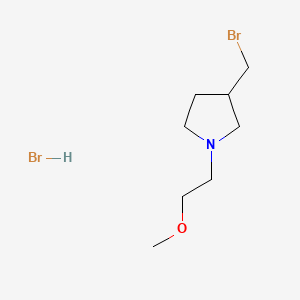
3-(Bromomethyl)-1-(2-methoxyethyl)pyrrolidine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-1-(2-methoxyethyl)pyrrolidine hydrobromide is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a bromomethyl group and a methoxyethyl group attached to the pyrrolidine ring. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1-(2-methoxyethyl)pyrrolidine hydrobromide typically involves the bromination of 1-(2-methoxyethyl)pyrrolidine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors allows for precise control over reaction conditions, leading to a more sustainable and scalable production method .
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-1-(2-methoxyethyl)pyrrolidine hydrobromide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-(Azidomethyl)-1-(2-methoxyethyl)pyrrolidine, while oxidation with potassium permanganate could produce 3-(Bromomethyl)-1-(2-methoxyethyl)pyrrolidine N-oxide.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-1-(2-methoxyethyl)pyrrolidine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment of the bromomethyl group.
Mecanismo De Acción
The mechanism by which 3-(Bromomethyl)-1-(2-methoxyethyl)pyrrolidine hydrobromide exerts its effects is primarily through the reactivity of the bromomethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with various nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Chloromethyl)-1-(2-methoxyethyl)pyrrolidine hydrochloride
- 3-(Iodomethyl)-1-(2-methoxyethyl)pyrrolidine iodide
- 3-(Hydroxymethyl)-1-(2-methoxyethyl)pyrrolidine
Uniqueness
3-(Bromomethyl)-1-(2-methoxyethyl)pyrrolidine hydrobromide is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C8H17Br2NO |
|---|---|
Peso molecular |
303.03 g/mol |
Nombre IUPAC |
3-(bromomethyl)-1-(2-methoxyethyl)pyrrolidine;hydrobromide |
InChI |
InChI=1S/C8H16BrNO.BrH/c1-11-5-4-10-3-2-8(6-9)7-10;/h8H,2-7H2,1H3;1H |
Clave InChI |
GFBXFJRPOWEUEF-UHFFFAOYSA-N |
SMILES canónico |
COCCN1CCC(C1)CBr.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid](/img/structure/B15299223.png)
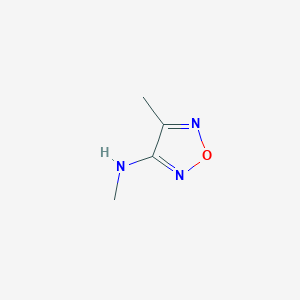
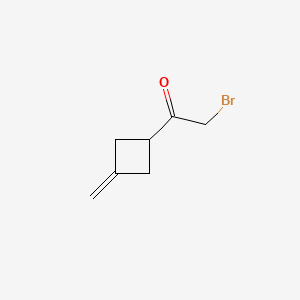
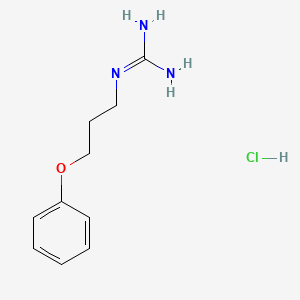

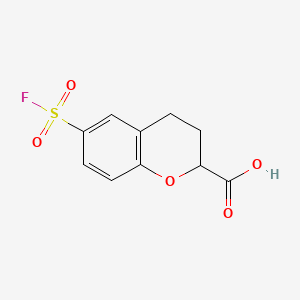

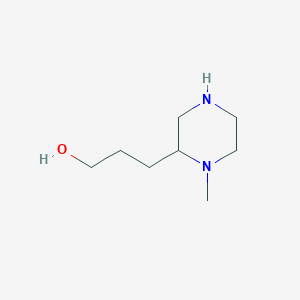
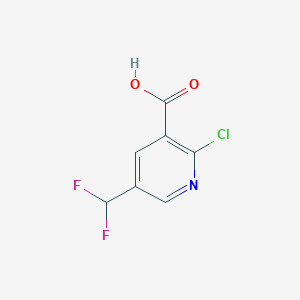
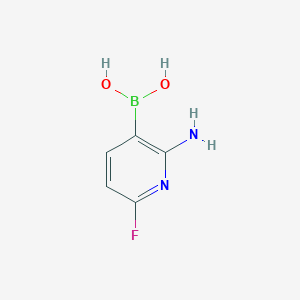
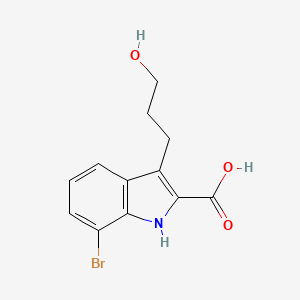

![Methyl[(thian-3-yl)methyl]amine hydrochloride](/img/structure/B15299304.png)
